8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
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Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-6-8-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(9-7-2)15(13)24/h6-7,10H,1-2,8-9H2,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDZRGSWRKIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a member of the purine family featuring a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a pyrazole ring and multiple aliphatic side chains. The presence of these functional groups is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with a pyrazole scaffold exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this one have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .
- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties. Studies have suggested that such compounds can inhibit inflammatory pathways and cytokine production .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are frequently explored for their efficacy against various bacterial and fungal strains .
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry explored the anticancer properties of pyrazole derivatives. It was found that specific derivatives induced apoptosis in human cancer cell lines (HCT116 and A549) by activating caspases. The compound under discussion may share similar pathways due to its structural characteristics .
| Compound | Cell Line | IC50 (ng/ml) | Mechanism |
|---|---|---|---|
| 7f | HCT116 | 1250 - 2500 | Caspase activation |
| 7f | A549 | Not specified | Apoptosis induction |
Anti-inflammatory Activity
Research indicates that pyrazole-based compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial for developing anti-inflammatory drugs targeting chronic inflammatory diseases .
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. For example, certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics .
Case Studies
Several case studies have been conducted on related compounds:
- Case Study on Anticancer Activity : A derivative with a similar structure was tested against multiple cancer cell lines. Results indicated selective toxicity towards malignant cells while sparing normal cells, demonstrating a favorable therapeutic index.
- Case Study on Anti-inflammatory Effects : In animal models of arthritis, a pyrazole derivative significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
